Dimethylazanide
Description
Dimethylazanide, also known as dimethylamide, is an organonitrogen compound with the chemical formula $ \text{(CH}3\text{)}2\text{N}^- $. It functions as a strong base and a versatile ligand in coordination chemistry, particularly in organometallic complexes. Structurally, it consists of a deprotonated dimethylamine moiety, where the lone pair on nitrogen enables coordination to metal centers. This ligand is widely employed in the synthesis of transition metal complexes, such as hafnium and titanium derivatives, which are pivotal in catalysis and materials science .
Lithium this compound ($ \text{LiN(CH}3\text{)}2 $) is a common precursor, acting as a strong base in organic synthesis. Its reactivity and stability make it suitable for deprotonation and transmetallation reactions .
Properties
CAS No. |
34285-60-4 |
|---|---|
Molecular Formula |
C2H6N- |
Molecular Weight |
44.08 g/mol |
IUPAC Name |
dimethylazanide |
InChI |
InChI=1S/C2H6N/c1-3-2/h1-2H3/q-1 |
InChI Key |
QKIUAMUSENSFQQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N-]C |
Origin of Product |
United States |
Comparison with Similar Compounds
Metal Complex Formation
- Hafnium Complexes : Tetrakis(dimethylamido)hafnium(IV) ($ \text{Hf[N(CH}3\text{)}2\text{)}_4 $) is used in chemical vapor deposition (CVD) for thin-film semiconductors. Its volatility and thermal stability are superior to hafnium chlorides .
- Titanium Complexes : Pentamethylcyclopentadienyltris(dimethylamido)titanium(IV) combines cyclopentadienyl and this compound ligands, enabling tailored reactivity in polymerization catalysis .
- Mixed-Ligand Systems : Bis(diethylamido)bis(dimethylamido)titanium(IV) demonstrates ligand versatility, balancing steric and electronic effects for catalytic intermediates .
Base Strength
Lithium this compound ($ \text{LiN(CH}3\text{)}2 $) is more reactive than lithium hexamethyldisilazide ($ \text{LiHMDS} $) due to lower steric hindrance, facilitating faster deprotonation in organic synthesis .
Key Research Findings
- Coordination Chemistry : this compound’s ability to stabilize high-valent metals (e.g., Hf⁴⁺, Ti⁴⁺) is critical for CVD precursors. Substituting this compound with bulkier ligands (e.g., diethylazanide) reduces deposition rates but improves selectivity .
- Catalysis : Titanium-dimethylazanide complexes exhibit higher activity in olefin polymerization compared to zirconium analogs, attributed to enhanced Lewis acidity .
- Synthetic Utility: Lithium this compound outperforms potassium derivatives in enantioselective deprotonation due to better solubility in nonpolar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
